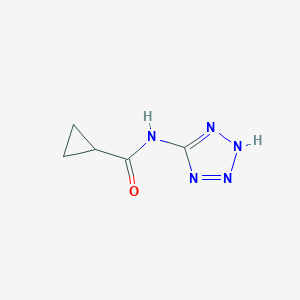
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide, also known as CPCC, is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mecanismo De Acción
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is believed to act by binding to the active site of enzymes and blocking their activity. It has been reported to have a high affinity for certain proteases and kinases, which are involved in various cellular processes. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, which can affect cellular processes such as protein synthesis and cell signaling. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect the electrical properties of cells and alter cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its high affinity for certain enzymes, which can make it a useful tool for studying enzyme activity and function. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to have good stability and solubility in aqueous solutions, which can make it easier to work with in lab experiments. However, one limitation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2H-tetrazol-5-yl)cyclopropanecarboxamide. One area of interest is the development of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide-based drug delivery systems, which could be used to target specific cells or tissues. Another area of interest is the investigation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide's potential as a modulator of ion channels and receptors, which could have implications for the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide and its effects on cellular processes.
Métodos De Síntesis
The synthesis of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the addition of sodium azide to form the corresponding azide intermediate. The azide intermediate is then reacted with copper(I) iodide and triethylamine to form the tetrazole-containing N-(2H-tetrazol-5-yl)cyclopropanecarboxamide compound. This method has been reported to yield high purity and good yields of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been reported to have potential applications in medicinal chemistry research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in various disease states. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been investigated for its potential as a drug delivery system, as well as its ability to modulate ion channels and receptors.
Propiedades
Número CAS |
186302-36-3 |
|---|---|
Nombre del producto |
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide |
Fórmula molecular |
C5H7N5O |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C5H7N5O/c11-4(3-1-2-3)6-5-7-9-10-8-5/h3H,1-2H2,(H2,6,7,8,9,10,11) |
Clave InChI |
JYQPGRGTHMHUGN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NNN=N2 |
SMILES canónico |
C1CC1C(=O)NC2=NNN=N2 |
Sinónimos |
Cyclopropanecarboxamide, N-1H-tetrazol-5-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
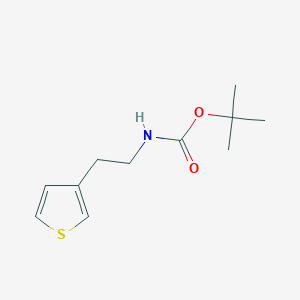
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)
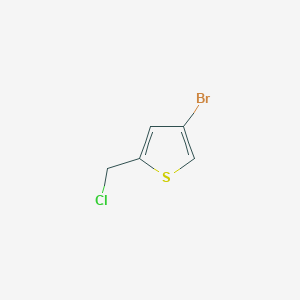
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
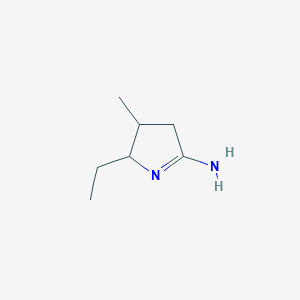
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
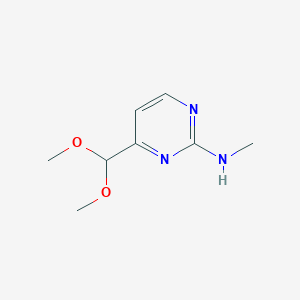
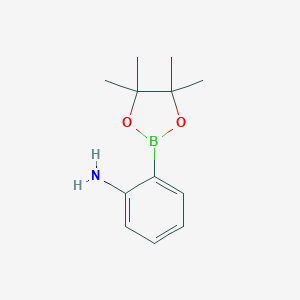
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
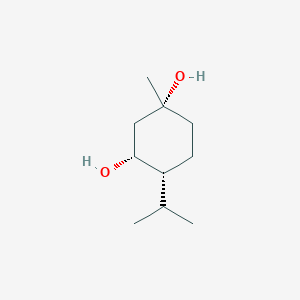
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)
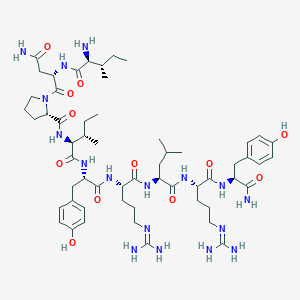
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)